2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide
Description
This compound features a pyrazolo[3,4-d]pyrimidine core, a bicyclic heteroaromatic system resembling purine analogs, which is associated with diverse pharmacological activities such as antitumor and enzyme inhibition properties . The sulfanyl (-S-) bridge at position 4 connects to an acetamide moiety, where the N-substituent (2-methoxyethyl) introduces moderate polarity, likely improving aqueous solubility compared to purely hydrophobic analogs.
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O2S/c1-24-7-6-18-14(23)9-25-16-13-8-21-22(15(13)19-10-20-16)12-4-2-11(17)3-5-12/h2-5,8,10H,6-7,9H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWOFQSLZDMZRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by cyclization with formamide to yield the pyrazolo[3,4-d]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may employ similar synthetic routes but optimized for large-scale production. Techniques such as ultrasonic-assisted synthesis can enhance yield and purity while reducing reaction times .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions typically involve agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated as a potential kinase inhibitor for cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through inhibition of cyclin-dependent kinase 2 (CDK2). It binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby halting cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The compound is compared to structurally related pyrazolo-pyrimidine and acetamide derivatives, focusing on substituent effects and pharmacological implications.
Key Observations:
Substituent Effects on Bioactivity :
- Electron-Withdrawing Groups : The 4-fluorophenyl and trifluoromethoxy substituents () increase metabolic stability but may reduce solubility compared to the target compound’s 2-methoxyethyl group .
- Polar Substituents : The N-(4-acetamidophenyl) group () introduces hydrogen-bonding capacity, which may improve solubility but limit CNS penetration .
Chromen-fused derivatives () exhibit dual-target activity, likely due to the planar aromatic system’s ability to intercalate or inhibit multiple enzymes .
Sulfonamide vs. Acetamide Linkers :
- Sulfonamide-containing compounds (e.g., ) show stronger enzyme inhibition profiles (e.g., cholinesterase) compared to acetamide derivatives, which are more common in kinase-targeted agents .
Physicochemical Properties :
- The target compound’s 2-methoxyethyl group balances lipophilicity and solubility, whereas bulkier substituents (e.g., trifluoromethoxyphenyl in ) may hinder diffusion .
Biological Activity
The compound 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H16ClN5O2S
- Molecular Weight : 341.82 g/mol
This compound features a pyrazolo[3,4-d]pyrimidine core, a sulfanyl group, and a methoxyethyl acetamide side chain, which are significant for its biological activity.
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors. The presence of the chlorophenyl group may enhance hydrophobic interactions with target proteins, while the sulfanyl group could facilitate covalent bonding with nucleophilic residues in proteins.
Anticancer Activity
Several studies have indicated that compounds within the pyrazolo[3,4-d]pyrimidine family exhibit anticancer properties. For instance:
- Cell Line Studies : In vitro studies have shown that similar compounds can induce apoptosis in various cancer cell lines by activating caspases and disrupting mitochondrial function . This suggests that this compound may also possess anticancer activity.
Enzyme Inhibition
Research indicates that pyrazolo[3,4-d]pyrimidines can inhibit specific enzymes:
- Tyrosine Kinases : These compounds have been shown to inhibit tyrosine kinases involved in cell signaling pathways related to cancer progression . This inhibition could be relevant for therapeutic strategies targeting cancer and other diseases.
Antimicrobial Activity
The biological activity of related compounds suggests potential antimicrobial effects:
- Bacterial Strains : Similar compounds have demonstrated moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis . Testing of this compound against various bacterial strains could yield valuable insights into its antimicrobial efficacy.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | The compound showed significant inhibition of cancer cell proliferation in vitro. |
| Study 2 | Demonstrated enzyme inhibition similar to known inhibitors in the pyrazolo[3,4-d]pyrimidine class. |
| Study 3 | Exhibited antibacterial properties against multiple strains with varying degrees of effectiveness. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
